3-(4-methoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methoxyphenyl group, a morpholinylsulfonyl group, and a propanamide backbone. Its unique structure allows it to interact with different biological and chemical systems, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide typically involves multiple steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of the 4-methoxyphenyl intermediate. This can be achieved through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Introduction of the Morpholinylsulfonyl Group: The next step involves the introduction of the morpholinylsulfonyl group. This can be done by reacting the methoxyphenyl intermediate with morpholine and a sulfonyl chloride derivative under basic conditions.
Formation of the Propanamide Backbone: The final step involves the formation of the propanamide backbone. This can be achieved by reacting the intermediate with a suitable amide-forming reagent such as propanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-methoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the morpholinylsulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-hydroxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-methoxyphenyl)-N-[4-(piperidin-4-ylsulfonyl)phenyl]propanamide: Similar structure but with a piperidinylsulfonyl group instead of a morpholinylsulfonyl group.
Uniqueness
The presence of the methoxy group in 3-(4-methoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C20H24N2O5S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-(4-morpholin-4-ylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C20H24N2O5S/c1-26-18-7-2-16(3-8-18)4-11-20(23)21-17-5-9-19(10-6-17)28(24,25)22-12-14-27-15-13-22/h2-3,5-10H,4,11-15H2,1H3,(H,21,23) |
InChI Key |
MFWYFMRZFLWCGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
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